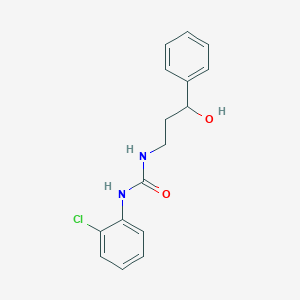

1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as CHU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHU belongs to the class of compounds known as ureas and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

In vitro inhibition of translation initiation as potential anti-cancer agents

Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. Optimization efforts have aimed at improving solubility while preserving biological activity, leading to the creation of non-symmetrical hybrid ureas. These compounds have shown promise as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Electro-Fenton degradation of antimicrobials

The Electro-Fenton systems have been used for the degradation of antimicrobials such as triclosan and triclocarban, the latter being structurally related to the compound of interest. These systems utilize hydroxyl radicals produced both on the anode surface from water oxidation and in the medium by Fenton's reaction. This method shows promise for the removal of potentially hazardous compounds from the environment, demonstrating the environmental applications of related urea derivatives (Sirés et al., 2007).

Investigation of photodegradation and hydrolysis of selected pesticides

The study of photodegradation and hydrolysis of substituted urea herbicides and organophosphate insecticides in water highlights the environmental fate of these compounds. It provides valuable insights into the stability and breakdown of similar urea-based compounds in aquatic environments, contributing to our understanding of their environmental impact (Gatidou & Iatrou, 2011).

Hindered ureas as masked isocyanates for facile carbamoylation

Hindered trisubstituted ureas have shown unique reactivity towards alcohols, amines, and thiols under neutral conditions, deviating from the typically inert nature of ureas towards these nucleophiles. This discovery opens new pathways for synthetic chemistry, enabling the rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. Such properties suggest potential applications in the development of novel synthetic methodologies and chemical transformations (Hutchby et al., 2009).

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGANPMYMWGAGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)

![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)

![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)

![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)